molecular formula C8H3BrClF5 B2431890 2-Bromo-6-chloropentafluoroethyl-benzene CAS No. 1439903-24-8

2-Bromo-6-chloropentafluoroethyl-benzene

Cat. No. B2431890
CAS RN: 1439903-24-8
M. Wt: 309.46
InChI Key: VBNVHQYTEPXMBN-UHFFFAOYSA-N
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Description

2-Bromo-6-chloropentafluoroethyl-benzene is a chemical compound that belongs to the family of halogenated benzene derivatives. This compound is widely used in scientific research due to its unique properties and potential applications. In

Scientific Research Applications

  • Chemical Reactivity and Site Selectivity : 2-Bromo-6-chloropentafluoroethyl-benzene demonstrates unique reactivity and site selectivity in chemical reactions. For example, certain chloro(trifluoromethyl)benzenes and bromo(trifluoromethyl)benzenes, closely related to this compound, exhibit specific deprotonation patterns when treated with alkyllithiums or lithium 2,2,6,6-tetramethylpiperidide. These reactivity patterns can be exploited for selective chemical synthesis (Mongin, Desponds, & Schlosser, 1996).

  • Formation of Arynes : The compound has been used to study the formation of arynes, which are reactive intermediates in organic synthesis. For example, bromo(trifluoromethoxy)benzenes, similar to this compound, can undergo certain transformations to form arynes, which can then react with other molecules like furan (Schlosser & Castagnetti, 2001).

  • Ring Halogenation Studies : It also finds application in studies of ring halogenation, a crucial reaction in organic chemistry. For example, research on ring halogenations of polyalkylbenzenes with N-halosuccinimide and acidic catalysts can provide insights into the behavior of similar compounds under various conditions (Bovonsombat & Mcnelis, 1993).

  • Electron Attachment Studies : The compound is also relevant in studies of electron attachment, particularly in understanding the behavior of electrons in the presence of halogenated compounds. For instance, the study of dissociative electron attachment in bromoalkylbenzenes provides insights into the behavior of electrons in similar halogenated compounds (Modelli, 2005).

  • Spectroscopic Analysis : Its derivatives are also studied in spectroscopic analysis. For instance, research on vibrational spectroscopic analysis of compounds like 2-bromo-4-chlorotoluene can shed light on the properties of related compounds (Arunagiri, Arivazhagan, & Subashini, 2011).

  • Synthesis of Functionalized Compounds : It also plays a role in the synthesis of functionalized compounds, such as through palladium-catalyzed cross-coupling reactions, which are essential in creating various complex molecules (Fink et al., 1997).

properties

IUPAC Name

1-bromo-3-chloro-2-(1,1,2,2,2-pentafluoroethyl)benzene
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H3BrClF5/c9-4-2-1-3-5(10)6(4)7(11,12)8(13,14)15/h1-3H
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VBNVHQYTEPXMBN-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=C(C(=C1)Br)C(C(F)(F)F)(F)F)Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H3BrClF5
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

309.46 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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